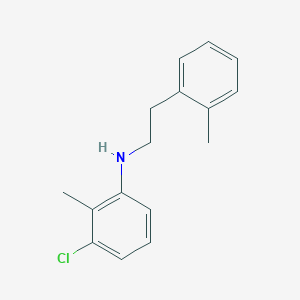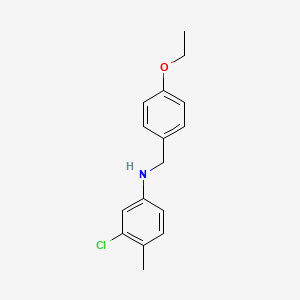![molecular formula C18H23NO B1385402 N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline CAS No. 1040686-21-2](/img/structure/B1385402.png)
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline
Overview
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline, also known as N-(2,6-dimethylphenoxyethyl)-2,6-dimethylaniline, is an organic compound that is widely used in scientific research. It is a derivative of aniline and consists of a phenyl ring with two methyl substituents and an ethyl substituent at the 2-position. N-(2,6-dimethylphenoxyethyl)-2,6-dimethylaniline is a colorless liquid at room temperature and is soluble in organic solvents. It is used as an intermediate for the synthesis of various organic compounds, as well as for the study of its mechanism of action and the biochemical and physiological effects it has on living organisms.
Scientific Research Applications
DNA Adduct Formation
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline has been studied for its potential to form DNA adducts. In a study, it was shown to yield an unusual pattern of DNA adducts, including four different types, which contrasts markedly with the usual pattern of adducts obtained with aromatic amines (Gonçalves, Beland, & Marques, 2001).
Crystal Structure and Molecular Geometry
The molecular geometry and crystal structure of compounds like N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline have been investigated. These studies focus on how protonation influences the molecular geometry, affecting the orientation and interactions of the aromatic rings (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).
Environmental Degradation Studies
The degradation of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline through processes like the Fenton process has been studied. These studies provide insights into the environmental fate and breakdown products of this compound (Masomboon, Ratanatamskul, & Lu, 2009).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline derivatives. These studies provide valuable insights into the potential therapeutic applications of these compounds (Waszkielewicz et al., 2015).
Conformational Analysis
The conformation of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline derivatives in different environments has been studied. This research is crucial for understanding the physical and chemical properties of these compounds (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Synthesis and Chemical Reactions
The synthesis and reactions of N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline have been explored, shedding light on novel methods and reaction pathways for producing these compounds (Semikolenov, Boldybeva, Shmidt, & Stepanov, 1989).
Mechanism of Action
properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4/h5-10,19H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTOMGQPKGOUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385319.png)
![2-Furyl-N-[3-(phenethyloxy)benzyl]methanamine](/img/structure/B1385321.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)

![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-phenoxyaniline](/img/structure/B1385327.png)


![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385335.png)


